Ortho-Evra is classified as a hormonal contraceptive. It contains:
These hormones work together to inhibit ovulation, thicken cervical mucus, and alter the uterine lining, making it less suitable for implantation. The patch is typically worn for one week at a time, with a regimen of three weeks on and one week off.
The synthesis of norelgestromin, one of the active components in Ortho-Evra, involves several chemical processes. According to the U.S. Patent US20050032764, various methods have been developed to produce isomers of norelgestromin. The synthesis typically includes:
The molecular formula of norelgestromin is C_21H_28O_3, with a molecular weight of approximately 328.45 g/mol. The structure features:
The stereochemistry of norelgestromin plays a crucial role in its interaction with hormone receptors, enhancing its efficacy as a contraceptive agent.
Norelgestromin undergoes various chemical reactions in the body:
The pharmacokinetics of norelgestromin indicate that it has a half-life conducive to sustained release from the patch, allowing for consistent hormone levels in the bloodstream.
The mechanism of action for Ortho-Evra involves several key processes:
Clinical studies have demonstrated high efficacy rates, with contraceptive failure rates around 0.8% under typical use conditions .
Ortho-Evra exhibits specific physical and chemical properties:
These properties contribute to its effectiveness as a transdermal delivery system.
Ortho-Evra is primarily used as a contraceptive method but has also been studied for other potential applications:
Research continues into optimizing its formulation and exploring new therapeutic uses for its active ingredients .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2